N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol . This compound is typically found in solid powder form and is soluble in water and some organic solvents . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzyl chloride and methylamine.
Reduction: The nitro group of 4-nitrobenzyl chloride is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting 4-aminobenzyl chloride is then reacted with methylamine to form N-{4-[(methylamino)methyl]phenyl}methanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: For the methylation step to ensure consistent product quality.
Crystallization: The final product is purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(dimethylamino)methyl]phenyl}methanesulfonamide hydrochloride
- N-{4-[(ethylamino)methyl]phenyl}methanesulfonamide hydrochloride
- N-{4-[(propylamino)methyl]phenyl}methanesulfonamide hydrochloride
Uniqueness
N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
2694729-37-6 |
---|---|
Molecular Formula |
C9H15ClN2O2S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.